molecular formula C9H8F2N2O B2502586 [1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 929974-21-0

[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol

Cat. No. B2502586
CAS RN: 929974-21-0
M. Wt: 198.173
InChI Key: YOTSXVUDIFYTGT-UHFFFAOYSA-N
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Description

“[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol” is a chemical compound with a molecular weight of 198.17 . The IUPAC name for this compound is [1-(difluoromethyl)-1H-benzimidazol-2-yl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F2N2O/c10-9(11)13-7-4-2-1-3-6(7)12-8(13)5-14/h1-4,9,14H,5H2 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.17 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Molecular Aggregation Studies

Compounds with benzodiazole and methanol functional groups have been explored for their molecular aggregation behavior in organic solvents. For instance, spectroscopic studies have revealed that changes in compound concentration can induce aggregation effects, influenced by the structure of substituent groups. Such studies are crucial in understanding solute-solvent interactions, molecular assembly, and the development of materials with tailored optical properties (Matwijczuk et al., 2016).

Synthetic Applications

Methanol serves as a significant solvent and reagent in the synthesis of various chemical compounds, including those involving benzodiazole derivatives. For example, RuCl3-catalyzed reactions utilizing methanol as both a hydrogen source and C1 synthon have been reported for selective N-methylation of amines and transfer hydrogenation of nitroarenes. These reactions underscore methanol's versatility in facilitating efficient and environmentally friendly synthetic pathways (Sarki et al., 2021).

Catalysis and Material Science

The encapsulation of metal complexes in porous materials, such as zeolites, for catalytic applications, demonstrates the innovative use of methanol and related compounds in the synthesis and functionalization of catalysts. These materials are investigated for their potential in oxidation reactions, offering a sustainable approach to chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial and Analgesic Activity

The synthesis of novel derivatives involving benzodiazole and testing for antimicrobial and analgesic activities highlight the potential of such compounds in medicinal chemistry. Structural modifications and subsequent bioactivity assessments provide valuable insights into designing new therapeutic agents (Jayanna et al., 2013).

properties

IUPAC Name

[1-(difluoromethyl)benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-9(11)13-7-4-2-1-3-6(7)12-8(13)5-14/h1-4,9,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTSXVUDIFYTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol

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